![molecular formula C10H10N2O2S2 B2803229 Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-10-4](/img/structure/B2803229.png)
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (BMTS) is a sulfur-containing heterocyclic compound that is used in various scientific research applications. BMTS is a highly versatile compound and has multiple uses in the laboratory, including as a reagent, catalyst, and inhibitor. It can be used to synthesize a variety of compounds and can also be used to study the mechanism of action of certain compounds. BMTS has been studied extensively and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Anticonvulsant Activity: Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties. For instance, the anticonvulsant drug Rufinamide contains a 1,2,3-triazole core .
Anticancer Potential: Researchers have explored 1,2,3-triazoles as potential anticancer agents. Compounds like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have shown promise in inhibiting cancer cell proliferation .
Organic Synthesis
1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Their robust chemical stability and reactivity make them valuable for constructing complex molecules. Key points include:
- Click Chemistry : The “click chemistry” approach, often involving 1,3-dipolar cycloaddition reactions, allows efficient synthesis of 1,2,3-triazoles. Researchers use this strategy to create diverse libraries of compounds for drug discovery and materials science .
Chemical Biology
Chemical biology investigates the interface between chemistry and biology. 1,2,3-Triazoles find relevance in:
- Bioconjugation : Researchers use 1,2,3-triazoles for bioconjugation, linking biomolecules (e.g., proteins, DNA) to synthetic compounds. This facilitates targeted drug delivery and imaging .
Materials Science
1,2,3-Triazoles contribute to materials science in various ways:
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties , suggesting potential targets could be various cancer cell lines.
Mode of Action
It’s known that similar compounds can prevent the proliferation of tested cancer cells . They can induce apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase .
Biochemical Pathways
Similar compounds have been shown to interact with the vegfr-2 pathway , which plays a crucial role in angiogenesis and is often targeted in cancer therapies.
Result of Action
Similar compounds have shown significant cytotoxic effects against various cancer cell lines .
properties
IUPAC Name |
5-benzylsulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUTNCNNZDITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone |
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